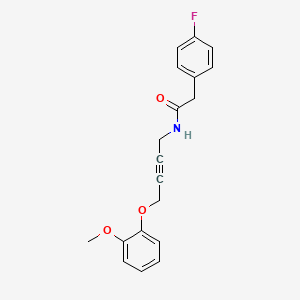

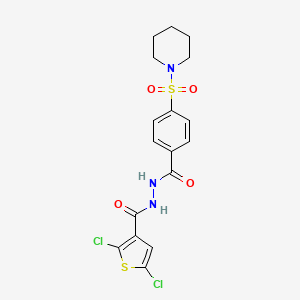

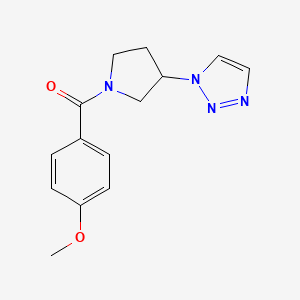

3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide” is a complex organic molecule that contains a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, pyrimidine derivatives can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The synthesis involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrimidine derivatives generally have a planar structure and are capable of forming hydrogen bonds, which can influence their solubility and reactivity .科学的研究の応用

Synthesis and Biological Evaluation

Research into compounds related to 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide has focused on their synthesis and potential biological activities, particularly in the context of antimicrobial, anticancer, and anti-inflammatory effects. Notably, derivatives of similar structural families have been synthesized and evaluated for their biological activities.

Antimicrobial Activity : Studies have synthesized and tested various compounds for their antimicrobial efficacy. For example, the synthesis of new pyrimidinones and triazinones derivatives has been explored, demonstrating in vitro antimicrobial activities against a range of pathogens (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Such compounds could serve as precursors for further development into antimicrobial agents.

Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown cytotoxic effects on cancer cell lines and inhibitory effects on 5-lipoxygenase, suggesting potential for the development of new therapeutic agents (Rahmouni et al., 2016).

Anti-Inflammatory and Analgesic Agents : Research into compounds derived from visnaginone and khellinone has led to the synthesis of novel heterocyclic compounds with significant anti-inflammatory and analgesic activities. These findings indicate the potential for developing new drugs targeting inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Allosteric Modulation of CB1 Receptor : The optimization of indole-2-carboxamides, structurally similar to 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide, has been investigated for improving allosteric modulation of the cannabinoid type 1 (CB1) receptor. This research offers insights into the structural requirements for allosteric modulation, with implications for developing new therapeutic agents (Khurana et al., 2014).

作用機序

Target of Action

The primary target of the compound 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide acts as an agonist of GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide affects the insulin secretion pathway and the incretin pathway . By stimulating the GPR119 receptor, it enhances the release of insulin from pancreatic β-cells and GLP-1 from enteroendocrine cells . These actions lead to improved glucose control, making it a potential therapeutic agent for type 2 diabetes .

Pharmacokinetics

It was noted that the compound showed efficacy in both acute and chronic in vivo rodent models of diabetes . In a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .

Result of Action

The molecular and cellular effects of 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide’s action include the stimulation of insulin release from pancreatic β-cells and the promotion of GLP-1 secretion from enteroendocrine cells . These actions result in improved glucose control, which is beneficial in the management of type 2 diabetes .

特性

IUPAC Name |

3-(5-chloropyrimidin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c18-14-10-20-16(21-11-14)24-15-7-9-22(12-15)17(23)19-8-6-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAHDOODPUJQIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2568080.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568082.png)

![(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid](/img/structure/B2568088.png)

![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2568093.png)

![1-(3,4-dichlorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568095.png)

![tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B2568100.png)